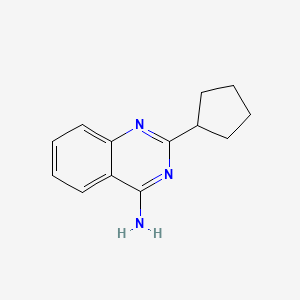![molecular formula C7H6BrNO3S B13541581 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is an organic compound with the molecular formula C7H6BrNO3S It is a derivative of pyridine, featuring a bromine atom at the 6th position and a sulfinyl group attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid typically involves the bromination of pyridine followed by the introduction of the sulfinyl and acetic acid groups. One common method involves the use of bromine and a suitable catalyst to brominate pyridine at the 6th position. The resulting 6-bromopyridine is then subjected to sulfoxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group. Finally, the acetic acid moiety is introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid.
Reduction: Formation of 2-[(6-Pyridin-2-yl)sulfinyl]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 2-[(6-Chloropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Fluoropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Iodopyridin-2-yl)sulfinyl]acetic acid
Uniqueness
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs .
属性
分子式 |
C7H6BrNO3S |
|---|---|
分子量 |
264.10 g/mol |
IUPAC 名称 |
2-(6-bromopyridin-2-yl)sulfinylacetic acid |
InChI |
InChI=1S/C7H6BrNO3S/c8-5-2-1-3-6(9-5)13(12)4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI 键 |
PMSMZQRZZYWDNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)S(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


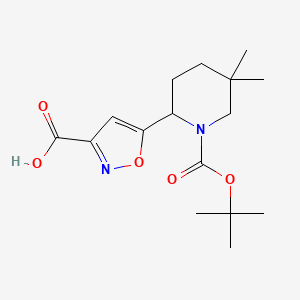
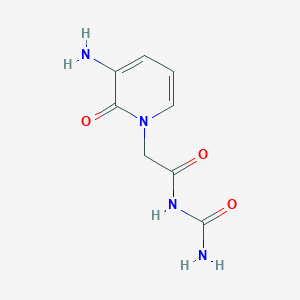

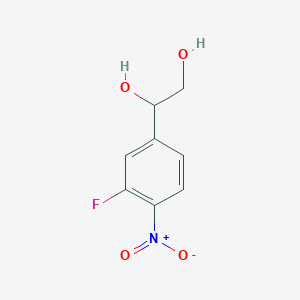


![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
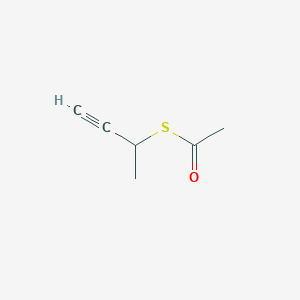
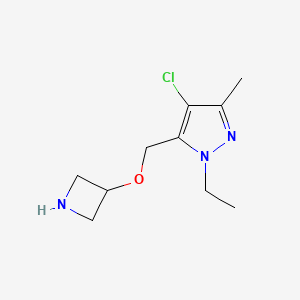
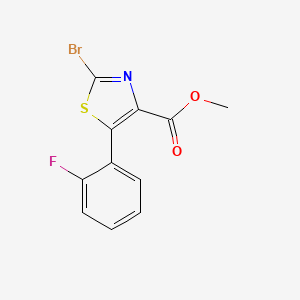
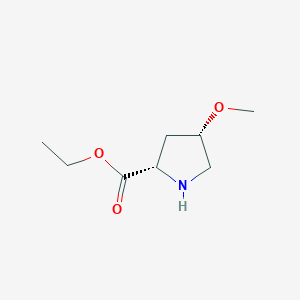
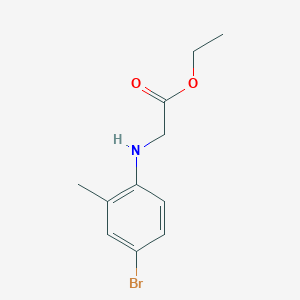
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
